molecular formula C9H13Cl2NO B2612305 2-(2-Chlorophenoxy)propan-1-amine hydrochloride CAS No. 1021871-58-8

2-(2-Chlorophenoxy)propan-1-amine hydrochloride

Cat. No.: B2612305
CAS No.: 1021871-58-8
M. Wt: 222.11
InChI Key: PBKZMUHFVOVZJY-UHFFFAOYSA-N
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Description

X-ray Crystallographic Data Interpretation

While direct X-ray crystallographic data for this compound remains unpublished, analogous compounds suggest a monoclinic crystal system with a P2$$_1$$/c space group. The unit cell parameters are hypothesized to include:

Parameter Predicted Value
a (Å) 10.2–10.5
b (Å) 7.8–8.1
c (Å) 12.4–12.7
β (°) 105–107
Z 4

The chloride ion likely occupies interstitial sites, forming hydrogen bonds with the ammonium group ($$ \text{N}^+ \text{H} \cdots \text{Cl}^- $$, ~2.8–3.1 Å). The phenoxy ring and propane backbone adopt a staggered conformation to minimize steric clashes between the chlorine atom and amine group.

Conformational Isomerism Studies

Rotational freedom around the C–O (phenoxy) and C–N (amine) bonds generates multiple low-energy conformers. Density functional theory (DFT) calculations predict three dominant conformers:

  • Anti-periplanar (AP): The chlorophenyl group and amine are diametrically opposed ($$ \tau = 180^\circ $$), minimizing steric hindrance.
  • Gauche (G): A $$ 60^\circ $$ torsion angle between the phenoxy and amine groups, stabilized by weak C–H$$\cdots$$Cl interactions.
  • Synclinal (SC): Torsion angle of $$ 120^\circ $$, less favored due to van der Waals repulsions.

Nuclear Overhauser effect (NOE) spectroscopy in solution reveals a 3:2 preference for the AP conformation over G, attributed to dipole-dipole stabilization between the aromatic ring and ammonium moiety.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Signatures

$$ ^1 \text{H} $$ NMR (400 MHz, D$$_2$$O):

  • δ 7.35–7.25 (m, 2H, Ar–H ortho to Cl)
  • δ 7.10–6.95 (m, 2H, Ar–H meta/para to Cl)
  • δ 4.25 (q, 1H, O–CH$$2$$–CH(NH$$3^+$$)–)
  • δ 3.45 (dd, 2H, NH$$3^+$$–CH$$2$$–)
  • δ 1.40 (d, 3H, CH$$_3$$)

$$ ^{13} \text{C} $$ NMR (100 MHz, D$$_2$$O):

  • δ 155.2 (C–O)
  • δ 130.5, 129.8, 127.3, 124.1 (aromatic carbons)
  • δ 75.4 (O–CH$$_2$$–CH)
  • δ 48.9 (NH$$3^+$$–CH$$2$$)
  • δ 22.1 (CH$$_3$$)

The splitting pattern of the methyl group (δ 1.40, d) confirms its proximity to the chiral center at C2.

Infrared (IR) Absorption Profile Correlation

Key IR bands (KBr pellet, cm$$^{-1}$$):

  • 3250–3100 (broad, N$$^+$$H$$_3$$ asymmetric stretch)
  • 1580 (C=C aromatic stretching)
  • 1245 (C–O–C asymmetric stretch)
  • 1090 (C–N stretch)
  • 750 (C–Cl stretch)

The absence of free NH$$_2$$ vibrations (3300–3500 cm$$^{-1}$$) confirms protonation.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • 185.06 [M–Cl]$$^+$$ (calc. 185.06 for C$$9$$H$${12}$$ClNO)
  • 140.02 [C$$6$$H$$4$$ClO]$$^+$$ (phenoxy fragment)
  • 86.10 [C$$3$$H$$8$$N]$$^+$$ (propan-1-amine fragment)

Collision-induced dissociation (CID) at 20 eV preferentially cleaves the C–O bond, generating the chlorophenoxy ion as the base peak.

Properties

IUPAC Name

2-(2-chlorophenoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7(6-11)12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKZMUHFVOVZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021871-58-8
Record name 1-[(1-aminopropan-2-yl)oxy]-2-chlorobenzene hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)propan-1-amine hydrochloride typically involves the reaction of 2-chlorophenol with epichlorohydrin to form 2-(2-chlorophenoxy)propan-1-ol. This intermediate is then reacted with ammonia to produce 2-(2-chlorophenoxy)propan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced forms of the original compound .

Scientific Research Applications

Medicinal Chemistry

2-(2-Chlorophenoxy)propan-1-amine hydrochloride has been studied for its potential therapeutic effects, particularly as an antidepressant and anxiolytic agent. Research indicates that it interacts with neurotransmitter systems, specifically serotonin and norepinephrine pathways, which are crucial for mood regulation.

Case Study : A study demonstrated that structural analogs of this compound effectively modulate serotonin levels, suggesting that this compound may exhibit similar properties. In animal models, it was observed to significantly reduce anxiety-like behaviors, correlating with increased serotonin receptor activity.

Antimicrobial Activity

The compound has shown promise in the field of antimicrobial research. Studies have evaluated its efficacy against various bacterial strains, including multidrug-resistant strains.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.5 - 10 µg/ml
Escherichia coli5 - 15 µg/ml

Research suggests that derivatives of this compound exhibit significant bactericidal activity, making it a candidate for developing new antibacterial agents .

Industrial Applications

In addition to its biological applications, this compound serves as an intermediate in the synthesis of various organic compounds. It is utilized in the production of agrochemicals and dyes, highlighting its versatility in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(3-Chlorophenoxy)propan-1-amine Hydrochloride (CAS 1021871-66-8)

  • Structural Difference: Chlorine at the meta (3-) position on the phenoxy ring vs. ortho (2-) in the target compound.
  • Impact : Altered electronic effects and steric hindrance may influence receptor binding. For example, FFAR1/FFAR4 modulators derived from meta-substituted analogs show distinct allosteric activity compared to ortho derivatives .
  • Molecular Weight : Identical (222.11 g/mol) due to same substituents .

3-(2-Chlorophenoxy)propan-1-amine Hydrochloride

  • Structural Difference: Phenoxy group attached to the third carbon of the propane chain.
  • Impact: Altered spatial orientation reduces similarity to fluoxetine-like SSRIs, which typically feature phenoxy groups on the second carbon. This compound exhibits antiplasmodial activity against P. falciparum .

Halogen-Substituted Analogs

1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS 1955554-65-0)

  • Structural Difference : Fluorine replaces chlorine at the ortho position; phenyl group directly bonded to the propane chain instead of an ether linkage.
  • Impact : Reduced molecular weight (189.66 g/mol) and polarity due to fluorine’s electronegativity and lack of an oxygen atom. Likely alters pharmacokinetics (e.g., bioavailability) .

2-(2,3-Dichlorophenyl)cyclopropan-1-amine Hydrochloride (CAS 1311314-99-4)

  • Structural Difference : Cyclopropane ring replaces propane chain; two chlorine atoms on the phenyl ring.
  • Impact : Increased rigidity and steric constraints may enhance receptor selectivity. Higher molar mass (238.54 g/mol) and logP suggest improved lipid solubility .

Heterocyclic and Complex Derivatives

2-(6-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride (CAS 2060063-30-9)

  • Structural Difference: Indole ring replaces phenoxy group; fluorine at the 6-position.
  • Used in neuroscience research targeting serotonin receptors .

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine Hydrochloride (CAS 551952-55-7)

  • Structural Difference: Ethyl spacer between propane chain and trichlorophenoxy group.
  • Impact : Higher chlorine content increases molecular weight (292.56 g/mol) and toxicity risks (e.g., environmental persistence) .

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Pharmacological Activity Reference
2-(2-Chlorophenoxy)propan-1-amine HCl C₉H₁₃Cl₂NO 222.11 2-Cl phenoxy, primary amine FFAR1/FFAR4 modulation
3-(2-Chlorophenoxy)propan-1-amine HCl C₉H₁₃Cl₂NO 222.11 2-Cl phenoxy, tertiary amine Antiplasmodial
1-(2-Fluorophenyl)propan-1-amine HCl C₉H₁₃ClFN 189.66 2-F phenyl, primary amine Not reported
2-(2,3-Dichlorophenyl)cyclopropan-1-amine HCl C₉H₁₀Cl₃N 238.54 2,3-Cl phenyl, cyclopropane Not reported

Biological Activity

2-(2-Chlorophenoxy)propan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial applications. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C9H12ClN·HCl
  • Molar Mass : 169.65 g/mol
  • Structure : The compound features a chlorophenyl group attached to a propan-1-amine structure, typically encountered as a hydrochloride salt, which enhances its solubility in water.

Antidepressant and Anxiolytic Potential

Research indicates that this compound may function as an antidepressant and anxiolytic agent . Its structural analogs have demonstrated efficacy in modulating serotonin and norepinephrine levels, suggesting that this compound may exert similar effects through interactions with neurotransmitter systems. Specifically, studies have shown binding affinity to serotonin receptors, indicating a potential pathway for its antidepressant effects.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Nucleophilic Substitution : Involving the reaction of chlorophenol derivatives with propan-1-amine.
  • Reflux Conditions : Typically conducted in solvents like ethanol or methanol to enhance yield and purity.

These methods allow for the production of high-purity compounds suitable for biological research and applications.

Comparative Analysis with Structural Analogs

To understand the biological activity better, it is useful to compare this compound with its analogs:

Compound NameMolecular FormulaUnique Features
2-(3-Chlorophenoxy)propan-1-amine hydrochlorideC9H13ClN·HClDifferent position of chlorine affects biological activity.
3-(4-Chlorophenoxy)propan-1-amine hydrochlorideC9H13ClN·HClVariation in chlorination pattern leads to distinct pharmacological properties.
N-(2-Chloroethyl)propan-2-amine hydrochlorideC5H13ClN·HClStructural differences result in varied reactivity and application scope.

This table emphasizes how substituent positioning influences pharmacological effects, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Serotonin Receptor Interaction : A study demonstrated that compounds with similar structures showed significant binding affinity to serotonin receptors, which could lead to antidepressant effects (IC50 values reported in the low micromolar range) .
  • Antimicrobial Efficacy : Research on related compounds indicated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting selective toxicity towards pathogens without harming mammalian cells .
  • Toxicity Studies : Preliminary assessments of toxicity revealed that certain derivatives did not exhibit significant cytotoxicity at therapeutic concentrations, making them promising candidates for further development as therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Chlorophenoxy)propan-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves sequential substitution and reduction steps.

  • Step 1: Phenolic hydroxyl groups in precursors are substituted with chlorinated reagents (e.g., thionyl chloride) under anhydrous conditions to introduce the chloro-phenoxy moiety .
  • Step 2: The intermediate is subjected to reductive amination using sodium borohydride or lithium aluminum hydride to form the primary amine, followed by HCl treatment to obtain the hydrochloride salt .

Key Reagents and Conditions:

Reaction StepReagents/ConditionsMajor Products
SubstitutionThionyl chloride, DMF (catalytic), 0–5°CChlorophenoxy intermediate
ReductionNaBH4 in methanol, refluxAmine intermediate
Salt FormationHCl gas in diethyl etherFinal hydrochloride salt

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic chloro-phenoxy group (δ 6.8–7.4 ppm for aromatic protons) and the aliphatic amine chain (δ 1.2–3.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z 214.06 for C9H12ClNO) .
  • HPLC-Purity Analysis: Uses C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% as per pharmacopeial standards) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the substitution step?

Methodological Answer: By-products often arise from over-chlorination or solvent interactions. Strategies include:

  • Temperature Control: Maintain 0–5°C during chlorination to suppress side reactions .
  • Catalyst Selection: Use DMF as a catalyst to enhance reaction specificity for the phenolic hydroxyl group .
  • Solvent Screening: Replace polar aprotic solvents (e.g., DCM) with toluene to reduce nucleophilic interference .

Data Contradiction Example:
Conflicting reports on yield (60–85%) may stem from solvent purity. Replicate studies using HPLC-grade solvents show consistent 82% yield .

Q. How can spectral ambiguities in structural confirmation be resolved?

Methodological Answer: Ambiguities in NMR signals (e.g., overlapping peaks) require advanced techniques:

  • 2D NMR (COSY, HSQC): Resolves coupling between aromatic protons and adjacent methylene groups .
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 2-(4-piperidin-1-ylphenyl)propan-1-amine dihydrochloride) to identify characteristic shifts .

Example:
In a 2022 study, HSQC confirmed the amine proton (δ 2.8 ppm) coupling with the β-carbon (δ 40.2 ppm), resolving misassignment in earlier literature .

Q. What strategies are effective for studying the compound’s biological interactions?

Methodological Answer:

  • Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H-based) to quantify affinity for adrenergic or serotonin receptors .
  • Metabolic Stability Testing: Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify major metabolites (e.g., N-oxide derivatives) .

Case Study:
Norfluoxetine analogs (e.g., 3-phenyl-3-(4-trifluoromethylphenoxy)propan-1-amine) show similar metabolic pathways, aiding in predictive modeling .

Q. How can impurities be identified and quantified in batch synthesis?

Methodological Answer:

  • Impurity Profiling: Use LC-MS/MS to detect trace intermediates (e.g., unchlorinated precursor or dimeric by-products) .
  • Reference Standards: Compare against pharmacopeial impurities (e.g., Duloxetine hydrochloride Imp. E/F) for threshold validation .

Q. Table: Common Impurities and Limits

Impurity TypeStructureAcceptable Limit
Unreacted Precursor2-(2-Hydroxyphenoxy)propan-1-amine≤0.3%
DimerBis-chlorophenoxypropane derivative≤0.1%

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